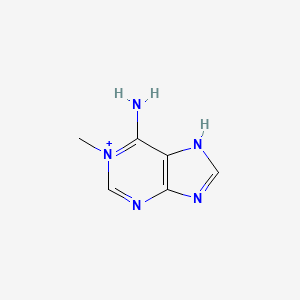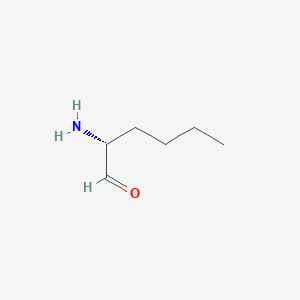
(2R)-2-aminohexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-aminohexanal is an organic compound with the molecular formula C6H13NO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is an aldehyde with an amino group attached to the second carbon atom in the hexanal chain, making it an important intermediate in various chemical reactions and processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-aminohexanal typically involves the reduction of the corresponding nitrile or the hydrolysis of the corresponding imine. One common method is the catalytic hydrogenation of 2-aminohexanenitrile using a palladium catalyst under mild conditions. Another approach involves the hydrolysis of 2-aminohexan-2-imine in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale catalytic hydrogenation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of catalyst, reaction temperature, and pressure are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-aminohexanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid, 2-aminohexanoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-aminohexanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as N-substituted amides or imines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 2-aminohexanoic acid.
Reduction: 2-aminohexanol.
Substitution: N-substituted amides or imines, depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
(2R)-2-aminohexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of (2R)-2-aminohexanal involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-aminohexanal: The enantiomer of (2R)-2-aminohexanal, with a different spatial arrangement of atoms.
2-aminohexanoic acid: The oxidized form of this compound.
2-aminohexanol: The reduced form of this compound.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. Its ability to participate in a wide range of chemical reactions makes it a versatile intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C6H13NO |
|---|---|
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
(2R)-2-aminohexanal |
InChI |
InChI=1S/C6H13NO/c1-2-3-4-6(7)5-8/h5-6H,2-4,7H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
TZJGKUCHNFFHGN-ZCFIWIBFSA-N |
Isomerische SMILES |
CCCC[C@H](C=O)N |
Kanonische SMILES |
CCCCC(C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


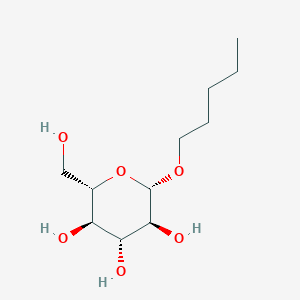

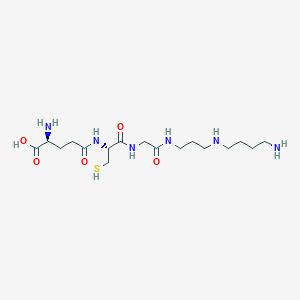

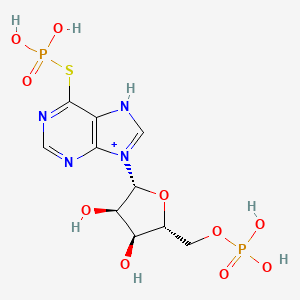
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-[(4-nitrophenyl)methoxy]methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777628.png)
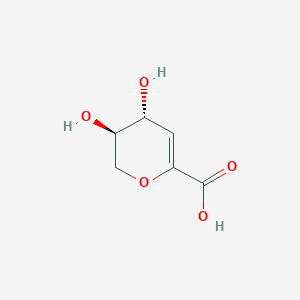
![4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-formyl-benzoic acid](/img/structure/B10777636.png)

![5-bromo-N-[(2S)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide](/img/structure/B10777663.png)
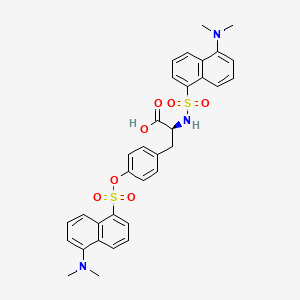
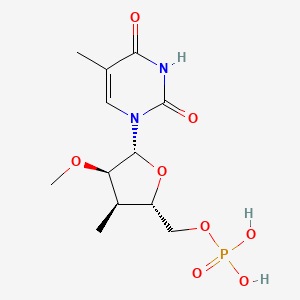
![3-(7-Benzyl-4,5-dihydroxy-1,1-dioxo-3,6-bis-phenoxymethyl-1L6-[1,2,7]thiadiazepan-2-ylmethyl)-N-methyl-benzamide](/img/structure/B10777678.png)
